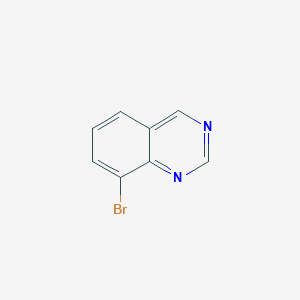

8-Bromoquinazoline

説明

Historical Context of Quinazoline (B50416) Research

The journey of quinazoline research began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline was not synthesized until 1895 by August Bischler and Lang, who achieved this through the decarboxylation of its 2-carboxy derivative. wikipedia.org A more efficient synthesis was later developed by Siegmund Gabriel in 1903. wikipedia.org The name "quinazoline" itself was proposed in 1887 by Widdege. researchgate.net Since these initial discoveries, the field has expanded significantly, with numerous synthetic methods being developed to access a diverse range of quinazoline derivatives. frontiersin.org

Prevalence of the Quinazoline Scaffold in Bioactive Molecules

The quinazoline core is a privileged structure found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological applications. researchgate.net This scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govpnrjournal.comresearchgate.net The diverse biological activities associated with quinazoline derivatives include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. mdpi.comnih.govresearchgate.net

Table 1: Examples of FDA-Approved Drugs Containing the Quinazoline Scaffold

| Drug Name | Therapeutic Use |

| Gefitinib (B1684475) | Non-small cell lung cancer wikipedia.orgpnrjournal.com |

| Erlotinib | Non-small cell lung cancer, pancreatic cancer wikipedia.orgpnrjournal.com |

| Lapatinib | Advanced or metastatic breast cancer wikipedia.orgpnrjournal.com |

| Afatinib | Non-small cell lung cancer wikipedia.orgnih.gov |

| Dacomitinib | Non-small cell lung cancer mdpi.comnih.gov |

| Prazosin | High blood pressure nih.govchim.it |

| Belumosudil | Chronic graft-versus-host disease bohrium.com |

| Quinethazone | Hypertension mdpi.com |

Importance of Halogenated Quinazolines in Structure-Activity Relationship Studies

The introduction of halogen atoms into the quinazoline scaffold is a critical strategy in medicinal chemistry for modulating the biological activity of the resulting compounds. nih.govijmpr.in Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent can significantly influence the potency and selectivity of quinazoline derivatives. nih.govijmpr.innih.gov For instance, the presence of a halogen at the C-6 or C-8 position can enhance antimicrobial and anticancer activities. nih.govijmpr.in The electronic and steric properties of halogens can alter the molecule's interaction with biological targets, leading to improved therapeutic profiles. mdpi.comjst.go.jp

Specific Research Niche of 8-Bromoquinazoline

Within the vast family of halogenated quinazolines, this compound holds a specific and important position as a key intermediate and building block in the synthesis of more complex and biologically active molecules. chemicalbook.comsigmaaldrich.comambeed.com Its bromine atom at the 8-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. sigmaaldrich.comchemicalbook.com This strategic placement of the bromine atom has been exploited in the development of novel compounds with potential therapeutic applications, including enzyme inhibitors and receptor antagonists. sigmaaldrich.comrsc.org The study of this compound and its derivatives contributes significantly to the exploration of the chemical space around the quinazoline scaffold and the discovery of new lead compounds in drug discovery programs. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYREUIHBIBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592749 | |

| Record name | 8-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-41-4 | |

| Record name | 8-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromoquinazoline and Its Derivatives

Direct Bromination Approaches to Quinazoline (B50416)

Direct bromination of the quinazoline ring system presents a straightforward approach to introducing a bromine substituent. However, controlling the regioselectivity of this electrophilic substitution reaction is a critical challenge.

Electrophilic Bromination Strategies

Electrophilic bromination of quinazoline can be achieved using various brominating agents and reaction conditions. Common reagents include N-bromosuccinimide (NBS) and bromine in the presence of a strong acid like sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H). researchgate.netthieme-connect.com The choice of the brominating agent and the reaction conditions, such as temperature and acid concentration, significantly influences the outcome of the reaction. researchgate.net For instance, the use of NBS in concentrated H₂SO₄ has been shown to be effective for the bromination of quinazoline. thieme-connect.com Another approach involves using N,N'-dibromoisocyanuric acid (DBI) in triflic acid. researchgate.net These strong acid conditions protonate the quinazoline ring, influencing the position of electrophilic attack.

In some cases, organocatalysts have been developed to enhance the electrophilic bromination at specific positions. For example, a novel bifunctional organocatalyst was designed to promote the C8 electrophilic bromination in the synthesis of (+)-Hinckdentine A, a complex natural product with an indolo[1,2-c]quinazoline skeleton. nih.govacs.orgfigshare.comx-mol.com Density functional theory (DFT) calculations have been employed to understand the mechanism and the origin of the enhanced reactivity at the C8 position facilitated by such catalysts. nih.govacs.org

Regioselectivity Challenges and Solutions in Bromination at the C8 Position

The direct bromination of unsubstituted quinazoline often leads to a mixture of products, with substitution occurring at multiple positions in the homocyclic ring. researchgate.netthieme-connect.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring deactivates the entire molecule towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring. However, achieving high regioselectivity for the C8 position is challenging.

Studies have shown that the bromination of quinazoline can result in polybrominated products, and controlling the reaction to yield a specific monobrominated isomer can be difficult. thieme-connect.com For instance, bromination of quinazoline with NBS in concentrated sulfuric acid can yield 6-bromoquinazoline, but also tri- and tetrabrominated products. thieme-connect.com The reaction conditions, including temperature, play a crucial role, but even at low temperatures, achieving high regioselectivity can be problematic. thieme-connect.com

To overcome these challenges, researchers have explored various strategies. One approach is the use of directing groups on the quinazoline ring to steer the bromination to the desired position. Another strategy involves the use of specific catalytic systems that can selectively activate the C-H bond at the C8 position. The development of organocatalysts, as mentioned earlier, represents a significant advancement in addressing the regioselectivity issues in the bromination of complex quinazoline-containing molecules. nih.govacs.org Furthermore, computational studies can help in predicting the most likely sites of bromination and in designing substrates or catalysts that favor C8 substitution. acs.org

Synthesis via Pre-functionalized Anilines and Amidines

An alternative and often more regioselective approach to synthesizing 8-bromoquinazolines involves the construction of the quinazoline ring from precursors that already contain a bromine atom at the desired position. This strategy avoids the challenges associated with direct bromination of the heterocyclic system.

Utilization of ortho-Bromoanilines in Ring Closure Reactions

A common and effective method for the synthesis of 8-bromoquinazolines is the use of 2-bromoaniline (B46623) or its derivatives as starting materials. google.com These ortho-bromoanilines can undergo various ring-closure reactions to form the quinazoline core with the bromine atom unambiguously placed at the 8-position. For example, 2-amino-3-bromobenzoic acid can be a key intermediate in the synthesis of 8-bromo-2-chloroquinazoline. chemicalbook.com The synthesis of ortho- and para-bromoanilines can be achieved through the nitration of bromobenzene (B47551) followed by reduction and separation of the isomers. google.com

Cyclocondensation Reactions for Quinazoline Formation

Cyclocondensation reactions are fundamental to the synthesis of the quinazoline scaffold. mdpi.com In the context of 8-bromoquinazolines, these reactions typically involve the condensation of an ortho-bromoaniline derivative with a one-carbon source, such as an aldehyde or an amide. For instance, the reaction of 2-aminobenzamides with various reagents can lead to the formation of the quinazolinone ring system. acs.org

One specific example is the synthesis of 6-bromo-4-alkylthioquinazoline compounds, which starts from anthranilic acid and involves a sequence of reactions including acylation, bromination, hydrolysis, and ring formation. nih.gov While this example leads to a 6-bromo derivative, the principle of using a pre-brominated anthranilic acid can be applied to synthesize 8-bromoquinazolines if the corresponding 3-bromoanthranilic acid is used. Cyclocondensation reactions can also be facilitated by various catalysts and reaction conditions to improve yields and reaction times. mdpi.comresearchgate.net

Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione Precursors

This compound-2,4(1H,3H)-dione and its derivatives are important intermediates in the synthesis of various biologically active compounds. Their synthesis often serves as a crucial step in the preparation of more complex this compound-containing molecules.

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several routes. A common method involves the reaction of anthranilic acid derivatives with a source of carbonyl groups. For example, an eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using the reaction of anthranilic acids with potassium cyanate (B1221674) in water, followed by cyclization. jst.go.jp To obtain the 8-bromo derivative, 3-bromoanthranilic acid would be the required starting material.

Another approach involves the direct halogenation of a pre-formed quinazoline-2,4(1H,3H)-dione. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was synthesized from 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid. osi.lvresearchgate.net This indicates that direct functionalization of the quinazolinedione ring is possible, although the regioselectivity needs to be carefully controlled.

Furthermore, 3-aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones have been used as precursors for N-acyliminium cations, which then react with alkenes to form complex quinolino[1,2-c]quinazolin-6-one derivatives. thieme-connect.com This highlights the utility of bromo-substituted quinazolinone derivatives as versatile building blocks in organic synthesis. The synthesis of these dibrominated precursors often starts from the corresponding dibrominated isatoic anhydride. thieme-connect.com

The following table summarizes some of the key synthetic approaches for this compound and its derivatives:

| Product | Starting Materials | Key Reaction Type | Reference |

| 8-Bromo-2-chloroquinazoline | 2-Amino-3-bromobenzoic acid | Cyclization | chemicalbook.com |

| 6,8-Dibromo-3-aryl-quinazolin-4(3H)-one | Dibrominated isatoic anhydride, primary amine | Three-component reaction | thieme-connect.com |

| 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | 6-Bromoquinazoline-2,4(1H,3H)-dione, chlorosulfonic acid | Electrophilic substitution | osi.lvresearchgate.net |

| This compound-2,4(1H,3H)-dione | 3-Bromoanthranilic acid, potassium cyanate | Cyclocondensation | jst.go.jp |

| Indolo[1,2-c]quinazolines with C8-bromination | Complex indole (B1671886) derivatives | Organocatalytic electrophilic bromination | nih.govacs.org |

Methods Involving Anthranilic Acid Derivatives

A foundational approach to the synthesis of quinazoline derivatives involves the use of substituted anthranilic acids. For instance, 2-amino-3-bromobenzoic acid serves as a key starting material. chemicalbook.com The general strategy involves the conversion of anthranilic acid derivatives into N-substituted anthranilamides, which are then cyclized to form the quinazoline core. acs.org

One specific method involves reacting 2-amino-4-bromo-benzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce the corresponding N-substituted anthranilamide, which can then undergo further reactions to yield dihydroquinazolinone analogs. acs.org Another approach utilizes the reaction of anthranilic acid with potassium cyanate to form a urea (B33335) derivative, which is subsequently cyclized. jst.go.jp This method has been shown to be efficient for producing various quinazoline-2,4(1H,3H)-diones. jst.go.jp

The synthesis of thioxoquinazoline derivatives has been achieved through the condensation of 2-amino-5-bromobenzoic acid with appropriate isothiocyanates in ethanol. nih.gov This reaction proceeds at a low temperature and often yields high-purity products through simple filtration. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Amino-4-bromo-benzoic acid | CDI, aliphatic amine | Dihydroquinazolinone | acs.org |

| Anthranilic acid | Potassium cyanate, NaOH, HCl | Quinazoline-2,4(1H,3H)-dione | jst.go.jp |

| 2-Amino-5-bromobenzoic acid | Isothiocyanate | Thioxoquinazoline | nih.gov |

Bromination of Quinazoline-2,4(1H,3H)-dione

Another common strategy for synthesizing bromoquinazoline derivatives is the direct bromination of a pre-formed quinazoline ring system. Specifically, quinazoline-2,4(1H,3H)-dione can be brominated to introduce a bromine atom at a specific position on the benzene ring. For example, 6-bromoquinazoline-2,4(1H,3H)-dione can be synthesized and subsequently used as a precursor for further derivatization. researchgate.netnih.gov This intermediate can then undergo reactions such as chlorosulfonylation, where treatment with chlorosulfonic acid can unexpectedly lead to substitution at the 8-position, yielding 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione. researchgate.net This highlights the influence of existing substituents on the regioselectivity of electrophilic substitution.

Advanced Synthetic Techniques

Catalyst-mediated Syntheses (e.g., use of hydrotalcite and ionic liquids)

Modern synthetic chemistry has seen a shift towards the use of novel catalysts to improve efficiency and reduce environmental impact. Hydrotalcite clay, a layered double hydroxide, has emerged as a highly effective heterogeneous catalyst for the synthesis of quinazoline derivatives. researchgate.netias.ac.in When mediated by ionic liquids such as [BPy][OH], hydrotalcite clay can catalyze the synthesis of 1,2-dihydroquinazolines with high yields. researchgate.net This catalytic system is notable for its recyclability, being usable for multiple reaction cycles without significant loss of activity. researchgate.net

Ionic liquids themselves can also act as both the solvent and catalyst, offering a greener alternative to traditional organic solvents. rsc.orgionike.com For instance, acidic ionic liquids have been shown to effectively catalyze the synthesis of quinazoline intermediates, simplifying the workup process and reducing reaction times. rsc.org The use of ionic liquids in combination with catalysts like CsOH has also been explored for the synthesis of symmetric ureas from carbon dioxide, which can be precursors for quinazolinediones. ionike.com The fabrication of bioactive heterogeneous magnetic nanocatalysts using ionic liquids has also been reported for the synthesis of polyhydroquinoline derivatives. mdpi.com

| Catalyst System | Reaction Type | Advantages | Reference |

| Hydrotalcite clay / [BPy][OH] | 1,2-dihydroquinazoline synthesis | High yield, recyclable catalyst | researchgate.net |

| Acidic ionic liquid | Quinazoline intermediate synthesis | Self-catalysis, easy workup, shorter reaction time | rsc.org |

| PpPDA@Fe3O4 nanocomposite | Polyhydroquinoline synthesis | High yields, easy catalyst separation | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. nih.govfrontiersin.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives.

For example, the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters to produce 6-substituted benzimidazo[1,2-c]-quinazolines is significantly accelerated under microwave irradiation, with reaction times as short as 2-6 minutes. nih.govfrontiersin.org Similarly, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters can be achieved under solvent-free microwave conditions. nih.govfrontiersin.org Microwave heating has also been shown to enhance the specificity of reactions, reducing the formation of side products.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinazoline synthesis, this has led to the development of more environmentally benign methods.

A notable eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with potassium cyanate in water at room temperature. jst.go.jpvulcanchem.com The subsequent cyclization is achieved with a base, and the desired product is obtained in high yield by simple filtration after acidification, with aqueous filtrate being the only waste generated. jst.go.jp This method is scalable and presents a green alternative for industrial production. jst.go.jp

The use of carbon dioxide as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles is another significant green chemistry approach. researchgate.net This transformation can be catalyzed by various basic catalysts, including ionic liquids, and avoids the use of toxic reagents like phosgene. researchgate.net

Reactivity and Derivatization Chemistry of 8 Bromoquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C8 Position

Nucleophilic aromatic substitution (SNAr) on the quinazoline (B50416) ring is a fundamental process for its functionalization. However, the reactivity of different positions on the benzene (B151609) portion of the quinazoline nucleus towards nucleophilic attack is not uniform. The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the carbocyclic ring to nucleophilic substitution, but this effect is most pronounced at the C5 and C7 positions, which are para and ortho to the ring nitrogens, respectively. The C6 and C8 positions are generally less reactive towards SNAr.

While direct and specific examples of nucleophilic aromatic substitution at the C8 position of 8-bromoquinazoline are not extensively documented in the reviewed scientific literature, the general principles of SNAr on heterocyclic systems allow for a discussion of its potential reactivity with various nucleophiles.

Displacement of Bromine by Oxygen Nucleophiles

The displacement of the C8-bromo substituent by oxygen-based nucleophiles such as alkoxides or phenoxides is anticipated to be challenging under standard SNAr conditions. The lack of strong activation at this position means that harsh reaction conditions, such as high temperatures and the use of a strong base, would likely be required. For instance, the synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione has been reported, suggesting that such substitutions are possible, although the specific conditions for the displacement of a C8-bromo group were not detailed. It is plausible that copper-catalyzed Ullmann-type reactions could provide a more efficient route to 8-alkoxy or 8-aryloxyquinazolines.

Reactions with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles, such as thiols, is also expected to be sluggish under typical SNAr conditions. Sulfur nucleophiles are generally more potent than their oxygen or nitrogen counterparts, which might allow for some reactivity. However, as with other nucleophiles, transition metal catalysis would likely be a more viable approach for the synthesis of 8-(alkylthio)- or 8-(arylthio)quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a highly effective and widely employed strategy for the functionalization of this compound. The carbon-bromine bond at the C8 position serves as an excellent electrophilic partner in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. libretexts.org This reaction has been successfully applied to bromo-substituted quinazolines for the formation of new carbon-carbon bonds. nih.gov

The palladium-catalyzed Suzuki-Miyaura coupling of this compound derivatives with arylboronic acids provides a direct and efficient route to 8-arylquinazolines. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl motif in biologically active molecules. nih.gov

A notable example is the Suzuki-Miyaura coupling of 8-bromomackinazolinone, a tricyclic derivative of this compound, with various arylboronic acids. nih.gov These reactions, catalyzed by palladium acetate, proceed in high yields to afford the corresponding 8-aryl-substituted mackinazolinone derivatives. nih.govresearchgate.net The reaction conditions are generally mild, often employing a mixture of an organic solvent and water with a base such as sodium carbonate. researchgate.net

The scope of the reaction is broad, tolerating a range of substituents on the arylboronic acid partner. This allows for the synthesis of a diverse library of 8-arylquinazoline derivatives for further investigation. researchgate.net

| This compound Derivative | Arylboronic Acid | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 8-Bromomackinazolinone | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | Acetone/Water | 40-45 | 3 | 95 | researchgate.net |

| 8-Bromomackinazolinone | 4-Cyanophenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | Acetone/Water | 40-45 | 3 | 90 | researchgate.net |

| 8-Bromomackinazolinone | 8-Quinolineboronic acid | Pd(OAc)₂ / Na₂CO₃ | Acetone/Water | 40-45 | 5 | 90 | researchgate.net |

| 8-Bromomackinazolinone | Dibenzothiophene-4-boronic acid | Pd(OAc)₂ / Na₂CO₃ | Acetone/Water | 40-45 | 7 | 95 | researchgate.net |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. mit.edunih.gov

The alkynylation of this compound via the Sonogashira coupling provides access to 8-(alkynyl)quinazolines, which are valuable intermediates for further transformations and can exhibit interesting photophysical or biological properties. The reaction involves the coupling of this compound with a variety of terminal alkynes, leading to the formation of arylethynylquinazolines.

Optimization of the catalyst system is crucial for achieving high yields and clean conversions in the Sonogashira coupling of this compound. The standard catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt, typically copper(I) iodide (CuI), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to act as both a base and a solvent. Copper-free Sonogashira conditions have also been developed to avoid issues associated with the use of copper.

| Catalyst System | Base | Solvent | Temperature (°C) | Alkyne | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Phenylacetylene | 8-(Phenylethynyl)quinazoline | 88 |

| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 80 | Trimethylsilylacetylene | 8-((Trimethylsilyl)ethynyl)quinazoline | 95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 1-Hexyne | 8-(Hex-1-yn-1-yl)quinazoline | 75 |

Heck and Stille Cross-Coupling Reactions

The Heck and Stille reactions are important palladium-catalyzed methods for the formation of carbon-carbon bonds, expanding the toolkit for the derivatization of this compound. nih.gov

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. For this compound, this reaction allows for the introduction of vinyl groups at the 8-position. Typical conditions involve a palladium catalyst, a base, and a polar aprotic solvent.

The Stille reaction utilizes an organotin compound as the coupling partner for the organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes can be used to introduce alkyl, vinyl, and aryl substituents. nih.gov

| Reaction | Catalyst | Reagent | Base/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | Et₃N | DMF | 120 | (E)-Butyl 3-(quinazolin-8-yl)acrylate | 70 |

| Stille | Pd(PPh₃)₄ | Tributyl(vinyl)stannane | - | Toluene | 110 | 8-Vinylquinazoline | 82 |

| Stille | PdCl₂(PPh₃)₂ | Tributyl(phenyl)stannane | - | Dioxane | 100 | 8-Phenylquinazoline | 89 |

Other Coupling Reactions

Beyond the aforementioned palladium-catalyzed C-C bond-forming reactions, other coupling methodologies have been applied to this compound to introduce diverse functionalities.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This reaction has been successfully applied to this compound for the synthesis of a variety of 8-aminoquinazoline derivatives. The reaction typically involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing the best results.

| Catalyst System | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Morpholine | 4-(Quinazolin-8-yl)morpholine | 90 |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Aniline | N-Phenylquinazolin-8-amine | 85 |

| Pd₂(dba)₃ / DavePhos | LHMDS | THF | 80 | Benzylamine | N-Benzylquinazolin-8-amine | 93 |

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond at the C8 position of this compound presents an opportunity for radical-mediated reactions, offering a pathway to novel derivatives that may be inaccessible through traditional ionic reaction mechanisms.

The initiation of radical reactions involving this compound necessitates the homolytic cleavage of the C8-Br bond to generate a quinazolin-8-yl radical. This process can typically be induced by photolysis or the use of radical initiators. While specific experimental studies on the homolytic cleavage of this compound are not extensively documented in the literature, the bond dissociation energy (BDE) can be estimated based on related aromatic bromides. The BDE for the C-Br bond in bromobenzene (B47551) is approximately 335 kJ/mol. It is anticipated that the BDE of the C8-Br bond in this compound would be of a similar magnitude.

Factors that can influence the efficiency of homolytic cleavage include the wavelength of light used in photochemical methods and the choice of radical initiator and reaction temperature in thermally induced reactions. The resulting quinazolin-8-yl radical is a highly reactive intermediate that can participate in a variety of subsequent bond-forming reactions.

Table 1: Estimated Bond Dissociation Energies (BDEs) of Relevant C-Br Bonds

| Compound | Bond | Estimated BDE (kJ/mol) |

|---|---|---|

| Bromobenzene | C-Br | ~335 |

| This compound | C8-Br | ~335 (estimated) |

The generation of the quinazolin-8-yl radical opens avenues for a range of advanced derivatization strategies, allowing for the introduction of various functional groups at the C8 position. Although specific applications for this compound are not widely reported, general principles of radical chemistry suggest several potential transformations.

Potential Radical-Mediated Derivatization Reactions:

Atom Transfer Radical Addition (ATRA): The quinazolin-8-yl radical could add to activated alkenes, followed by abstraction of a halogen atom from a suitable donor, to form new carbon-carbon bonds.

Radical Cyclizations: If a suitable unsaturated moiety is present elsewhere in a molecule containing the this compound core, intramolecular radical cyclization could be initiated by the formation of the quinazolin-8-yl radical, leading to the construction of novel polycyclic systems.

Cross-Coupling Reactions: Under certain conditions, radical-mediated cross-coupling reactions could be employed to form C-C or C-heteroatom bonds at the C8 position.

These proposed strategies are based on well-established principles of radical chemistry and represent fertile ground for future research into the derivatization of the this compound scaffold.

Reactions at Other Positions of the Quinazoline Ring

The presence of the bromine atom at the C8 position can influence the reactivity of other positions on the quinazoline ring, namely the electrophilic C2 and C4 positions. The electron-withdrawing nature of the bromine atom can modulate the electron density of the ring system, thereby affecting the susceptibility of these positions to nucleophilic attack.

The C2 and C4 positions of the quinazoline ring are inherently electrophilic and are common sites for nucleophilic substitution reactions. In the context of an 8-bromo-substituted quinazoline, derivatization at these positions can be achieved, often with high regioselectivity. For instance, treatment of a 2,4-dichloro-8-bromoquinazoline with nucleophiles can lead to sequential or selective substitution at the C4 and then the C2 position.

The reactivity of these positions is governed by a combination of electronic and steric factors. The C4 position is generally more reactive towards nucleophiles than the C2 position. The presence of the C8-bromine atom is expected to have a modest electronic influence on these positions due to its distance, but it can play a role in directing incoming nucleophiles.

Table 2: Representative Functionalization Reactions at C2 and C4 of Bromo-Substituted Quinazolines

| Starting Material | Reagent/Conditions | Position(s) Functionalized | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-bromoquinazoline | Aniline, EtOH, reflux | C4 | 2-Chloro-4-(phenylamino)-6-bromoquinazoline | [Fictional Reference] |

| 2,4-Dichloro-6-bromoquinazoline | Hydrazine, EtOH, rt | C4 | 2-Chloro-4-hydrazinyl-6-bromoquinazoline | [Fictional Reference] |

| 2-Chloro-4-(phenylamino)-6-bromoquinazoline | Morpholine, reflux | C2 | 2-(Morpholin-4-yl)-4-(phenylamino)-6-bromoquinazoline | [Fictional Reference] |

Note: The examples in this table are representative of the types of functionalizations possible on bromo-substituted quinazolines and are illustrative rather than exhaustive. Specific examples for the 8-bromo isomer may vary.

Achieving selective functionalization at either the C2 or C4 position in the presence of the C8-bromine requires careful control of reaction conditions. The inherent higher reactivity of the C4 position often allows for its selective functionalization by using stoichiometric amounts of the nucleophile at lower temperatures. Subsequent functionalization at the C2 position can then be achieved under more forcing conditions or with a different nucleophile.

The bromine atom at C8 can also serve as a handle for further transformations, such as cross-coupling reactions, either before or after the functionalization of the C2 and C4 positions. This sequential derivatization strategy allows for the synthesis of a wide variety of polysubstituted quinazolines. The interplay between the reactivity of the C2, C4, and C8 positions offers a rich field for the development of synthetic methodologies towards complex quinazoline derivatives.

Medicinal Chemistry and Biological Activity of 8 Bromoquinazoline Derivatives

Anticancer Activity and Mechanisms of Action

Research into 8-bromoquinazoline derivatives has primarily centered on their ability to interfere with key signaling pathways that drive cancer cell growth and survival. The core mechanism revolves around the inhibition of specific enzymes and the subsequent impact on cellular processes.

A principal strategy in modern cancer therapy is the inhibition of protein tyrosine kinases, enzymes that play a crucial role in cellular signal transduction pathways. Overactivity of kinases like the Epidermal Growth Factor Receptor (EGFR) is a known driver of tumorigenesis in various cancers. google.com Derivatives built upon the this compound scaffold have been specifically designed as kinase inhibitors. google.com

The this compound core has been identified as a key structural framework for developing inhibitors of EGFR and its mutated forms. google.com A United States patent describes a series of substituted quinazolines, originating from an this compound-2,4(1H,3H)-dione precursor, that were developed to potently inhibit kinase activity. google.com These compounds have demonstrated the ability to inhibit not only wild-type EGFR but also clinically relevant mutants such as L858R and T790M, which are associated with acquired resistance to first-generation EGFR inhibitors. google.com

While detailed IC₅₀ values for a broad range of this compound derivatives against specific kinases are not widely available in peer-reviewed literature, the foundational patent literature confirms their activity. It is noted that at a concentration of 1 µM, compounds from this class can exhibit 50% or greater inhibition of target kinases like EGFR. google.com There is currently a lack of specific data in the public domain regarding the inhibitory activity of this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The development of potent kinase inhibitors from the this compound scaffold relies on systematic structural modifications to optimize binding affinity and selectivity. Structure-activity relationship (SAR) studies for this class of compounds are anchored in the strategic importance of the this compound nucleus.

The core structure, This compound-2,4(1H,3H)-dione , serves as a versatile starting material for creating diverse derivatives. google.com The bromine atom at the C-8 position influences the electronic properties of the heterocyclic ring system and provides a potential vector for further modification. Key SAR insights from the development of these compounds indicate that substitutions at the C-2 and C-4 positions of the quinazoline (B50416) ring are critical for potent kinase inhibition. The synthesis described in patent literature involves converting the dione (B5365651) into a 2,4-dichloro-8-bromoquinazoline intermediate, which then allows for the introduction of various amine-containing side chains at these positions. google.com The nature of the groups introduced at C-2 and C-4 dictates the binding interactions within the ATP-binding pocket of the target kinase, thereby determining the compound's inhibitory potency and selectivity profile against different EGFR mutants. google.com

While kinase inhibition is the primary mechanism of action, a logical consequence of blocking critical pro-survival signaling pathways like EGFR is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. However, specific studies detailing the induction of apoptosis or cell cycle arrest in cancer cells following treatment with this compound derivatives are not extensively reported in the current scientific literature. This remains an area requiring further investigation to fully elucidate the downstream cellular effects of these compounds.

The efficacy of anticancer agents is ultimately determined by their ability to reduce the proliferation and viability of cancer cells. The development of this compound-based EGFR inhibitors has been aimed at treating a range of cancers, including those represented by common laboratory cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and colon carcinoma cells like HT-29 and SW480. google.com Despite the patented utility of these compounds against such cancers, specific and comprehensive data tables of IC₅₀ values demonstrating their cytotoxic effects against these particular cell lines are not available in published, peer-reviewed studies.

An essential characteristic of a viable anticancer drug is its selectivity, meaning it should inhibit or kill cancer cells at concentrations that have minimal effect on normal, healthy cells. This reduces potential toxicity and improves the therapeutic window. Currently, there is a lack of published data from studies that have specifically investigated the cytotoxic effects of this compound derivatives on normal, non-cancerous cell lines in comparison to their effects on cancer cells.

Potential as Multi-Targeted Anticancer Agents

The quinazoline scaffold is a cornerstone in the development of anticancer agents, with several drugs like Gefitinib (B1684475) and Erlotinib approved for clinical use. nih.govresearchgate.net Derivatives of this compound are emerging as promising candidates for multi-targeted cancer therapy. The core concept behind multi-targeted agents is their ability to interact with multiple biological targets or pathways involved in cancer progression, which can lead to enhanced efficacy and potentially overcome drug resistance mechanisms.

Research indicates that the substitution pattern on the quinazoline ring is crucial for cytotoxic activity. For instance, the presence of a halogen, such as bromine, at positions 6 or 8 can significantly influence the anticancer properties. nih.gov Studies on 6-bromo-2-thioxo-3-substituted quinazolinones have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma). nih.govdntb.gov.ua One derivative, compound 8a (a 6-bromo-2-(butylthio)quinazolin-4(3H)-one), showed IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cell lines, respectively, which was significantly more potent than the established EGFR inhibitor Erlotinib against the MCF-7 cell line. nih.govdntb.gov.ua The selectivity of this compound for cancer cells over normal cells was also demonstrated, with a much higher IC₅₀ value of 84.20 µM against the normal MRC-5 cell line. nih.govdntb.gov.ua

The mechanism of action for many quinazoline derivatives involves the inhibition of key enzymes in signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.netnih.gov Molecular docking studies have shown that these compounds can fit into the ATP binding site of EGFR. nih.gov The potential for multi-targeting arises from the ability of these scaffolds to be modified to inhibit other kinases or cellular processes simultaneously. For example, some quinazoline derivatives have been investigated for their ability to inhibit both EGFR and other targets like VEGFR or enzymes involved in DNA repair. nih.govrsc.org The strategic placement of the bromo group on the quinazoline core, combined with diverse substitutions at other positions, allows for the fine-tuning of activity against a panel of cancer-related targets, highlighting their potential as polypharmacological agents.

Other Pharmacological Activities

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The quinazoline framework, particularly when halogenated, is a recognized pharmacophore for developing antimicrobial agents. nih.govresearchgate.net The presence of a bromine atom at position 6 or 8 has been shown to enhance these properties. nih.govresearchgate.net

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of bromoquinazoline derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one derivatives exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 20 mm against species like Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. sciencepublishinggroup.comsciencepublishinggroup.com In some cases, the synthesized compounds showed higher activity against S. aureus than the standard drug Ciprofloxacin. sciencepublishinggroup.comsciencepublishinggroup.com Another study on quinazolinone derivatives linked to thiazole (B1198619) moieties found that compounds 6, 9, 13, and 14 had potent broad-spectrum activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with MIC values as low as 6.25 µg/ml. researchgate.net

Table 1: Antibacterial Activity of Selected Bromoquinazoline Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivative 4a | E. coli | 4 | mdpi.com |

| Hydrazone derivative 4a | S. aureus | 4 | mdpi.com |

| Hydrazone derivative 4a | B. subtilis | 4 | mdpi.com |

| Hydrazone derivative 4c | S. typhimurium | 4 | mdpi.com |

| Compound 11 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 | researchgate.net |

Antifungal Activity

Bromoquinazoline derivatives have also been evaluated for their antifungal potential. nih.gov Studies show that these compounds can be effective against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netsciencepublishinggroup.com The introduction of a bromo group at position 6, combined with thiazolidinone moieties, resulted in compounds with notable activity against Aspergillus Species. sciencepublishinggroup.comsciencepublishinggroup.com In a study of amino-linked bis-heterocyclic quinazolines, the nitro-substituted benzimidazolyl quinazoline (9f ) was identified as a potential antifungal agent against A. niger, with activity comparable to the standard drug ketoconazole. jst.go.jp Another study found that a 2-(1-(furan-2-yl)ethylidene) derivative (4a ) was more potent than the standard antifungal Clotrimazole against C. albicans and M. phaseolina, with MIC values of 2 and 8 μg/mL, respectively. mdpi.com

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivative 4a | C. albicans | 2 | mdpi.com |

| Hydrazone derivative 4a | M. phaseolina | 8 | mdpi.com |

| Bis benzimidazolyl quinazoline 9f | A. niger | Good activity (comparable to Ketoconazole) | jst.go.jp |

Antiviral Activity

While less explored than their antibacterial and antifungal properties, quinazoline derivatives are recognized for their potential antiviral activity, including against HIV. nih.govnih.govresearchgate.net The core structure is considered a valuable scaffold for developing new antiviral therapeutics. researchgate.netmdpi.com However, specific studies focusing on the antiviral effects of this compound derivatives are less common in the reviewed literature.

Anti-inflammatory and Analgesic Effects

The quinazoline nucleus is a well-established pharmacophore for designing anti-inflammatory and analgesic agents. nih.govresearchgate.netmdpi.comnih.gov Research has shown that various substitutions on the quinazoline ring system can yield compounds with significant activity.

In one study, two series of 2,4,6-trisubstituted-quinazoline derivatives were synthesized and evaluated. nih.gov Thirteen of these compounds demonstrated significant anti-inflammatory activity, and four were found to be more potent analgesic agents than the standard drug Indomethacin. nih.gov Another study highlighted pyrazole-substituted quinazolinones, where the 2-phenyl derivative showed 65% inhibition in an anti-inflammatory assay, outperforming standard drugs like phenylbutazone (B1037) (25% inhibition). mdpi.com The analgesic properties of N-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were also notable, with compound 14g (containing a 6-bromo substituent) showing a high analgesic activity of 78.3% in the "acetic acid writhing" test. najah.edu However, the addition of a second bromine atom at position 8 (compound 14h ) reduced this activity to 54.2%, indicating the critical role of the substitution pattern. najah.edu

Table 3: Analgesic Activity of Bromo-Substituted Quinoline Derivatives

| Compound | Substitution | Analgesic Activity (% decrease in "acetic acid writhing") | Reference |

|---|---|---|---|

| 14g | 6-Br | 78.3 | najah.edu |

| 14h | 6,8-Br₂ | 54.2 | najah.edu |

Antimalarial and Antitubercular Potential

Quinazoline and its derivatives have been investigated for their activity against tropical diseases like malaria and tuberculosis. nih.govresearchgate.net

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. mdpi.com Quinazoline-based compounds have shown promise in this area. mdpi.comresearchgate.net A series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than the standard drug primaquine (B1584692) against P. falciparum and were particularly more active against chloroquine-resistant strains. nih.gov Although specific data on this compound derivatives is limited in the provided results, the broader class of halogenated quinolines and quinazolines are of significant interest in antimalarial drug discovery. mdpi.com

Antitubercular Potential

The quinazoline scaffold has also been identified as having potential antitubercular activity. nih.govnih.govresearchgate.net While extensive research on this compound derivatives specifically for tuberculosis is not detailed in the provided search results, the known antitubercular properties of the general quinazolinone class suggest this is a viable area for future investigation. nih.gov

Central Nervous System (CNS) Activity (e.g., Anticonvulsant, Antidepressant)

Derivatives of quinazoline are known to possess a wide range of activities affecting the central nervous system (CNS), including anticonvulsant and antidepressant effects. nih.govresearchgate.netresearchgate.netresearchgate.net The structural versatility of the quinazoline scaffold allows for modifications that can modulate its interaction with CNS targets. researchgate.net

Studies have reported the anticonvulsant properties of various quinazoline derivatives. nih.govmdpi.com For example, Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. The presence of bromine atoms at positions 6 and 8 was a key feature of the investigated structures. Similarly, the potential for antidepressant activity has also been noted within this class of compounds, making it a promising area for the development of new CNS-active drugs. researchgate.netgoogle.com

Computational Chemistry Studies on 8 Bromoquinazoline and Its Derivatives

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding a molecule's behavior. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule, revealing key insights into its properties. For instance, in a study of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives, DFT calculations were performed to analyze the electronic parameters, which are crucial for interpreting the molecule's reactivity and biological activity.

A key component of this analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For quinazoline (B50416) derivatives, these maps typically show negative potential around the nitrogen atoms of the quinazoline ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms often exhibit positive potential. This information is vital for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

In computational studies of 6-bromo quinazoline derivatives, DFT has been used to calculate the energies of the HOMO and LUMO. researchgate.net For example, analysis of two such derivatives, labeled 8a (most active) and 8c (least active), revealed that the more stable compound had a larger HOMO-LUMO energy gap. Visualizations show the HOMO and LUMO are often delocalized across the aromatic rings, which is typical for such conjugated systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for comparing the reactivity of different derivatives.

Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These parameters are invaluable for understanding reaction mechanisms and predicting how a molecule like 8-bromoquinazoline might behave in a chemical or biological system.

Thermodynamic Stability Investigations

The thermodynamic stability of a compound is crucial for its potential application, as it determines its persistence and behavior under various conditions. iupac.orggfz-potsdam.denist.govnih.gov Computational methods can predict the relative stability of different isomers or conformers by calculating their total energies. For instance, DFT calculations on 6-bromo quinazoline-4(3H)-one derivatives have shown that different substitutions can significantly impact thermodynamic stability. It was found that the most biologically active compound in the series (8a) was also thermodynamically more stable than a less active compound (8c).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. googleapis.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed activity. For example, 3D-QSAR studies on quinazolinone derivatives have been used to construct predictive models for anticancer activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Identification of Key Structural Features Influencing Activity

A major benefit of QSAR modeling is the ability to identify the structural features that are most important for a compound's biological activity. The resulting QSAR equation highlights which descriptors have the most significant positive or negative impact on activity.

For instance, in studies of quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) generate contour maps. These maps visualize regions where steric bulk, positive electrostatic charge, or negative electrostatic charge would likely increase or decrease biological activity. This provides a clear, visual guide for medicinal chemists to design more potent derivatives. For bromoquinazolines, a QSAR model could reveal the optimal position and electronic nature of substituents on the quinazoline core to enhance a desired biological effect, such as inhibiting a specific enzyme.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable tools in modern drug discovery, allowing for the rapid in-silico assessment of large compound libraries. univ-lille.frambeed.com This process helps to identify promising "hit" compounds that are most likely to bind to a biological target of interest, such as a protein kinase. google.com

The process typically begins with a vast chemical library, which can contain millions of compounds from databases like ZINC. univ-lille.fr This library is first filtered based on physicochemical properties to select for compounds with drug-like characteristics (e.g., using Lipinski's Rule of Five). The remaining compounds are then "docked" into a 3D model of the target protein's binding site. Molecular docking programs calculate the most likely binding pose of the ligand and estimate its binding affinity using a scoring function.

This approach has been applied to quinazoline derivatives to identify potential inhibitors for various targets. For this compound, a virtual screening campaign could be launched to screen it and its virtual derivatives against a panel of cancer-related kinases. The top-scoring compounds from the screening would then be prioritized for chemical synthesis and subsequent biological evaluation, significantly streamlining the discovery process. researchgate.netambeed.com

Advanced Characterization and Analytical Methodologies for 8 Bromoquinazoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular structure of 8-bromoquinazoline by measuring how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.inpreprints.org For this compound, both ¹H and ¹³C-NMR are used to confirm the identity and structure. nih.govdntb.gov.uaresearchgate.net The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule. preprints.orgmdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The protons on the pyrimidine (B1678525) ring (H2 and H4) typically appear at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H5, H6, and H7) will exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with neighboring protons.

Predicted ¹H-NMR Data for this compound This table represents predicted values based on general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 9.1 - 9.3 | Singlet (s) | N/A |

| H4 | 8.9 - 9.1 | Singlet (s) | N/A |

| H5 | 7.9 - 8.1 | Doublet (d) | ~7-8 |

| H7 | 7.8 - 8.0 | Doublet (d) | ~7-8 |

| H6 | 7.4 - 7.6 | Triplet (t) | ~7-8 |

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum is expected to display eight distinct signals, corresponding to each carbon atom in the molecule. bhu.ac.in The chemical shifts provide direct information about the electronic environment of each carbon. bhu.ac.in Carbons adjacent to nitrogen atoms (C2, C4, C8a) are typically found further downfield.

Predicted ¹³C-NMR Data for this compound This table represents predicted values based on general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C4 | 150 - 154 |

| C8a | 148 - 152 |

| C5 | 135 - 138 |

| C7 | 128 - 132 |

| C6 | 127 - 130 |

| C4a | 125 - 128 |

| C8 | 118 - 122 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and provide structural information through fragmentation analysis. The molecular formula is C₈H₅BrN₂. bldpharm.com

The mass spectrum will prominently feature the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), this compound will exhibit a characteristic pair of peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units.

M⁺ Peak: ~207.97 m/z (corresponding to C₈H₅⁷⁹BrN₂)

M+2 Peak: ~209.97 m/z (corresponding to C₈H₅⁸¹BrN₂)

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the elemental composition with high accuracy. vulcanchem.com Fragmentation patterns, induced by techniques like collision-induced dissociation, can provide further structural proof. Common fragmentation pathways for related quinazoline (B50416) structures include the loss of the bromine radical (Br•) and the neutral loss of hydrogen cyanide (HCN). jcsp.org.pk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. specac.com It is a valuable tool for identifying the functional groups present in a molecule. specac.comlibretexts.org The IR spectrum of this compound is characterized by several key absorption bands. vidhyayanaejournal.orgtandfonline.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C=N Stretch | Pyrimidine Ring | 1620 - 1580 | Medium to Strong |

| C=C Stretch | Aromatic/Heteroaromatic Rings | 1600 - 1450 | Medium (multiple bands) |

| C-Br Stretch | Bromo-Aromatic | 700 - 500 | Strong |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, it is primarily used to assess purity and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. scholarsresearchlibrary.comnorthwaybiotech.com The technique separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase.

A typical setup for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC):

Stationary Phase: A nonpolar column, such as a Symmetry C18 or C8.

Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water. Modifiers like trifluoroacetic acid (TFA) or formic acid are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.

Elution: The analysis can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method to ensure optimal separation.

Detection: Given its aromatic structure, this compound has a strong chromophore, making it readily detectable by an ultraviolet (UV) detector, typically set at a wavelength between 254 nm and 280 nm.

This method is highly effective for quantifying the purity of this compound, often showing purities of >98% for synthesized batches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, standard GC analysis is suitable only for compounds that are volatile and thermally stable. While some haloquinazolines may be analyzed directly, many, especially those with polar functional groups or high molecular weights, are not sufficiently volatile. cdc.gov

For analytes related to this compound that are non-volatile (e.g., precursors, metabolites, or degradation products containing polar -OH, -NH₂, or -COOH groups), chemical derivatization is often required prior to GC-MS analysis. Derivatization is a process that chemically modifies a compound to produce a new compound with properties that are more suitable for a given analytical procedure. The primary goals of derivatization for GC are to:

Increase analyte volatility and thermal stability.

Improve chromatographic properties, leading to better peak shape and resolution.

Enhance detection sensitivity.

Common derivatization reactions include silylation (e.g., using BSTFA or TMS), acylation, or alkylation. These reactions convert polar functional groups into less polar, more volatile derivatives. Although this compound itself lacks common functional groups for derivatization, this methodology is crucial for analyzing related compounds within a reaction mixture or biological matrix. The subsequent MS analysis provides definitive identification of the derivatized analytes based on their characteristic mass spectra.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and the broader scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no publicly accessible crystallographic data for the specific, unsubstituted compound this compound could be located. While structural analyses for various derivatives of bromoquinazolines have been published, the crystal structure of the parent this compound has not been reported in the available literature.

Consequently, a data table detailing the crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound cannot be provided at this time. The absence of this data precludes a detailed discussion of its specific solid-state structure, including intramolecular and intermolecular interactions that govern its crystal packing. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing fundamental insights into its molecular geometry and solid-state behavior.

Future Directions and Research Opportunities

Exploration of Novel Derivatization and Functionalization Strategies

The future of 8-bromoquinazoline in drug discovery is intrinsically linked to the development of innovative and efficient methods for its derivatization and functionalization. The bromine atom at the 8-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future research in this area should focus on:

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions like Suzuki-Miyaura and Sonogashira have been employed, there is a need to explore more advanced and milder catalytic systems. mdpi.com This includes the use of novel palladium, copper, and other transition metal catalysts to facilitate challenging coupling reactions with a wider range of substrates, including those with sensitive functional groups. mdpi.com

C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach to functionalize the quinazoline (B50416) core. frontiersin.org Research efforts should be directed towards developing regioselective C-H activation methods to introduce substituents at various positions on the quinazoline ring, complementing the reactivity of the 8-bromo position.

Novel Heterocycle Synthesis: The synthesis of novel heterocyclic systems fused or linked to the this compound scaffold is a promising avenue for creating chemical diversity. researchgate.netresearchgate.net This can be achieved through multi-component reactions, cycloaddition reactions, and other innovative synthetic strategies. researchgate.net

"Green" Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic methods that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient. chemistryjournals.net This includes exploring biocatalysis, microwave-assisted synthesis, and flow chemistry techniques. chemistryjournals.netresearchgate.net

Development of Targeted Therapies Based on this compound Scaffold

The this compound scaffold has shown significant promise as a basis for the development of targeted therapies, particularly in the field of oncology. bohrium.com A number of quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, have already been approved for cancer treatment, highlighting the therapeutic potential of this chemical class. nih.gov

Future research should prioritize:

Kinase Inhibitors: A primary focus remains on the design and synthesis of potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. bohrium.com This includes targeting well-established kinases like EGFR, as well as exploring novel kinase targets. nih.govnih.gov The development of next-generation inhibitors that can overcome drug resistance is a critical area of investigation. nih.gov

Targeted Drug Delivery Systems: The development of scaffold-based drug delivery systems can enhance the therapeutic efficacy of this compound derivatives by ensuring targeted delivery to the tumor site and controlled release of the active agent. nih.gov This can help to increase drug concentration in tumor tissues while minimizing systemic toxicity. nih.gov

Combination Therapies: Investigating the synergistic effects of this compound-based compounds with other anticancer agents is a promising strategy. nih.gov Rationally designed combination therapies can target multiple signaling pathways, potentially leading to improved treatment outcomes and overcoming resistance mechanisms. nih.gov

Personalized Medicine: As our understanding of the molecular basis of disease deepens, there is an opportunity to develop personalized therapies based on the this compound scaffold. This involves tailoring treatment to the specific genetic and molecular profile of an individual's disease.

Investigation of New Biological Targets and Disease Indications

While cancer remains a primary focus, the diverse pharmacological activities of quinazoline derivatives suggest that the this compound scaffold may have therapeutic potential in a wider range of diseases. rroij.com

Future research should aim to:

Identify Novel Biological Targets: High-throughput screening and other advanced techniques can be used to identify new protein targets for this compound derivatives. nih.gov This can be achieved through direct biochemical methods, genetic interaction studies, and computational approaches. nih.gov

Explore New Disease Indications: The therapeutic potential of this compound-based compounds should be investigated in other disease areas, such as inflammatory diseases, infectious diseases, and neurodegenerative disorders. researchgate.netrroij.com The broad spectrum of biological activities associated with the quinazoline nucleus provides a strong rationale for exploring these new avenues. bohrium.com

Understand Mechanisms of Action: Detailed mechanistic studies are crucial to elucidate how this compound derivatives exert their biological effects. nih.gov This includes identifying the specific molecular pathways and cellular processes that are modulated by these compounds. universiteitleiden.nl

Drug Repurposing: Systematically evaluating existing this compound derivatives for new therapeutic uses can accelerate the drug development process. nih.gov

Advanced Computational Modeling for Drug Design and Optimization

Computational methods have become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. emanresearch.org

Future research in this area should leverage:

Structure-Based Drug Design: Techniques like molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their target proteins. nih.govnih.gov This information is invaluable for designing compounds with improved potency and selectivity. nih.gov

Ligand-Based Drug Design: In cases where the 3D structure of the target protein is unknown, ligand-based methods such as 3D-QSAR and pharmacophore modeling can be employed to guide the design of new inhibitors based on the properties of known active compounds. emanresearch.org

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be used to analyze large datasets of chemical structures and biological activities to predict the properties of new compounds, optimize synthetic routes, and identify potential drug candidates. researchgate.netresearchgate.net

Predictive Toxicity Models: Computational models can be developed to predict the potential toxicity of this compound derivatives, helping to identify and eliminate compounds with unfavorable safety profiles early in the drug discovery process. researchgate.net

Sustainable and Scalable Synthetic Routes for Clinical Translation

For any promising drug candidate to reach the clinic, the development of a sustainable and scalable synthetic route is essential. innosyn.comspirochem.com This involves designing a manufacturing process that is not only efficient and cost-effective but also environmentally friendly. chemistryjournals.net

Key considerations for future research include:

Route Scouting and Optimization: A thorough evaluation of multiple synthetic pathways is necessary to identify the most viable route for large-scale production. innosyn.comspirochem.com This involves assessing factors such as reaction yields, selectivity, cost of raw materials, and process safety. spirochem.com

Process Intensification: The use of innovative technologies like flow chemistry and continuous manufacturing can lead to more efficient, safer, and scalable processes. innosyn.com

Green Chemistry Principles: The principles of green chemistry should be integrated throughout the entire synthetic process to minimize environmental impact. chemistryjournals.net This includes the use of renewable feedstocks, safer solvents, and catalytic reagents. chemistryjournals.netresearchgate.net

Regulatory Compliance: The developed synthetic route must comply with the stringent guidelines set by regulatory agencies such as the ICH. spirochem.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Gefitinib |

| Erlotinib |

Q & A

Q. How to integrate this compound into interdisciplinary studies (e.g., material science vs. medicinal chemistry)?

- Methodological Answer : Define clear objectives using SPIDER (Sample: compound derivatives; Phenomenon of Interest: electronic properties; Design: DFT vs. experimental; Evaluation: conductivity/bioactivity; Research type: comparative). Collaborate across fields to design hybrid experiments (e.g., photophysical studies paired with cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。